4-(2,5-diméthyl-1H-pyrrol-1-yl)benzoate d’éthyle

Vue d'ensemble

Description

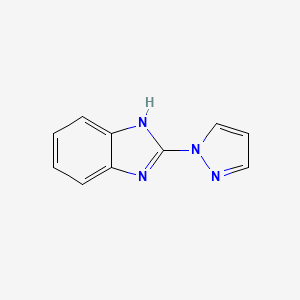

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

4-(2,5-diméthyl-1H-pyrrol-1-yl)benzoate d’éthyle: a été étudié pour ses propriétés antibactériennes potentielles. La recherche indique que les dérivés de ce composé peuvent être efficaces contre diverses souches bactériennes. Le mécanisme du composé implique l’inhibition d’enzymes bactériennes critiques, telles que la réductase d’énoyl-ACP, qui est essentielle à la synthèse des acides gras dans les bactéries .

Propriétés antituberculeuses

En plus de son activité antibactérienne, ce composé s’est avéré prometteur dans la lutte contre la tuberculose. La structure moléculaire lui permet d’inhiber l’enzyme dihydrofolate réductase (DHFR), qui est une cible des médicaments antituberculeux. Cette inhibition peut potentiellement conduire à de nouveaux agents thérapeutiques contre la tuberculose .

Inhibition enzymatique

La capacité du composé à inhiber des enzymes clés comme la DHFR et la réductase d’énoyl-ACP le positionne comme un candidat pour le développement de médicaments. Ces enzymes sont impliquées dans le métabolisme du folate et la synthèse des acides gras, respectivement, ce qui en fait des cibles pour le traitement de diverses maladies .

Production d’anticorps monoclonaux

Des études ont révélé que des composés apparentés peuvent améliorer la production d’anticorps monoclonaux dans les cultures cellulaires d’ovaire de hamster chinois. Cette application est cruciale pour l’industrie pharmaceutique, car les anticorps monoclonaux sont utilisés dans un large éventail de traitements thérapeutiques .

Contrôle de la glycosylation

Le composé a été observé pour affecter la glycosylation des anticorps monoclonaux. La glycosylation est un attribut de qualité critique des anticorps thérapeutiques, et son contrôle peut améliorer l’efficacité et la sécurité des médicaments à base d’anticorps .

Études d’amarrage moléculaire

Des études d’amarrage moléculaire ont été menées pour comprendre l’interaction des dérivés du This compound avec les enzymes cibles. Ces études aident à prédire l’affinité de liaison et le mode d’action, qui sont essentiels à la conception et au développement de médicaments .

Analyse Biochimique

Biochemical Properties

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions are primarily characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and inhibit the enzyme’s activity. Additionally, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has demonstrated antibacterial and antitubercular properties, suggesting its potential as a therapeutic agent .

Cellular Effects

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to enhance cell-specific productivity in recombinant Chinese hamster ovary cells, which are commonly used in monoclonal antibody production . The compound increases glucose uptake and intracellular adenosine triphosphate levels, thereby boosting cellular energy metabolism. Furthermore, it has been found to suppress cell growth and alter the glycosylation pattern of monoclonal antibodies, which is crucial for their therapeutic efficacy .

Molecular Mechanism

The molecular mechanism of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its binding interactions with specific biomolecules. The compound forms hydrogen bonds with key residues in the active sites of enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase . These interactions inhibit the enzyme’s catalytic activity, leading to a decrease in the production of essential metabolites. Additionally, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been shown to modulate gene expression by affecting transcription factors and signaling pathways involved in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate have been observed to change over time. The compound exhibits stability under normal storage conditions, with a melting point of 87-88°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been found to maintain its inhibitory effects on enzyme activity and cellular metabolism, although some degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits . At higher doses, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit dihydrofolate reductase and enoyl-acyl carrier protein reductase, leading to a decrease in the synthesis of nucleotides and fatty acids . This inhibition affects metabolic flux and alters the levels of key metabolites, ultimately impacting cellular growth and proliferation .

Transport and Distribution

Within cells and tissues, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The distribution of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate within cells is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich compartments and membranes .

Subcellular Localization

The subcellular localization of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules involved in cellular metabolism . These interactions are essential for the compound’s inhibitory effects on enzyme activity and its modulation of cellular processes.

Propriétés

IUPAC Name |

ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQJDBIRRVQTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351510 | |

| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5159-70-6 | |

| Record name | Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYL-1-(4-ETHOXYCARBONYLPHENYL)PYRROLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)